molecular formula C28H28N2O2 B1356633 5,12-dibutylquinolino[2,3-b]acridine-7,14(5H,12H)-dione CAS No. 99762-80-8

5,12-dibutylquinolino[2,3-b]acridine-7,14(5H,12H)-dione

Cat. No.: B1356633
CAS No.: 99762-80-8
M. Wt: 424.5 g/mol
InChI Key: MYFHGRHNRNCMHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,12-dibutylquinolino[2,3-b]acridine-7,14(5H,12H)-dione is a useful research compound. Its molecular formula is C28H28N2O2 and its molecular weight is 424.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5,12-dibutylquinolino[2,3-b]acridine-7,14-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N2O2/c1-3-5-15-29-23-13-9-7-11-19(23)27(31)21-18-26-22(17-25(21)29)28(32)20-12-8-10-14-24(20)30(26)16-6-4-2/h7-14,17-18H,3-6,15-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYFHGRHNRNCMHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=CC=CC=C2C(=O)C3=CC4=C(C=C31)C(=O)C5=CC=CC=C5N4CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What makes N,N'-Dibutylquinacridone a good photoinitiator for polymerization reactions, and how does its performance compare to other photoinitiators?

A1: DBQA exhibits excellent panchromatic properties, meaning it can efficiently absorb light and initiate polymerization reactions across a broad range of wavelengths, including violet, blue, green, and yellow light. [] This versatility makes it suitable for various light sources, such as LEDs and laser diodes.

Q2: What are the potential applications of N,N'-Dibutylquinacridone in material science based on its photoinitiation properties?

A2: The research highlights DBQA's effectiveness in polymerizing multifunctional monomers, achieving high conversion rates for both epoxides and acrylates. [] This ability opens doors to numerous applications, including:

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